

Clofutriben's Potency in Different Tissues: A Comparative Guide

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Compound of Interest

Compound Name: Clofutriben

Cat. No.: B605633

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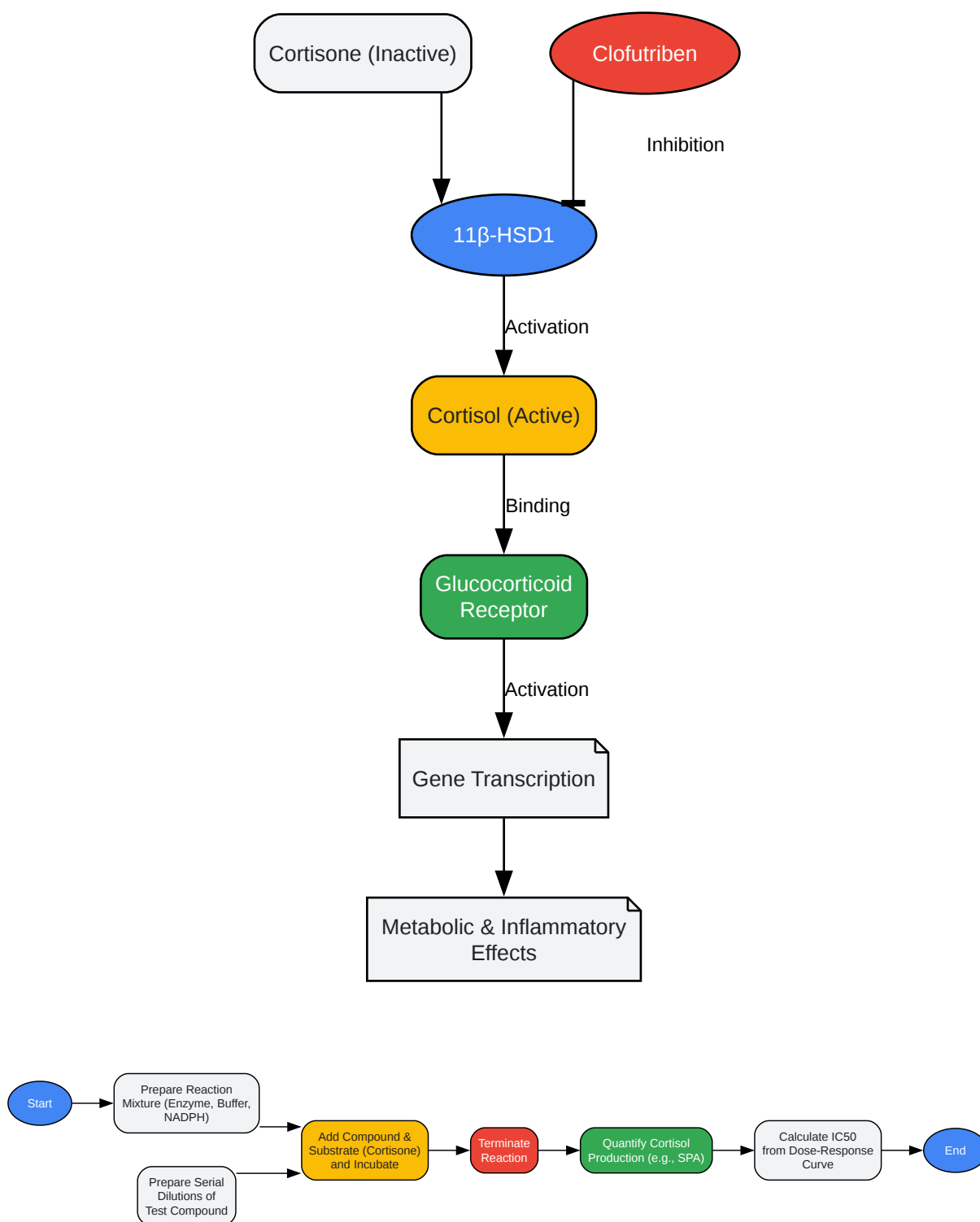
For Researchers, Scientists, and Drug Development Professionals

Clofutriben (also known as SPI-62) is a potent and selective inhibitor of 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1), an enzyme that plays a crucial role in the local regulation of active cortisol in key metabolic tissues. This guide provides a comparative analysis of **Clofutriben**'s potency, supported by available data, and contrasts it with other 11 β -HSD1 inhibitors.

Mechanism of Action: Targeting Intracellular Cortisol Production

Clofutriben's therapeutic potential lies in its ability to reduce the intracellular conversion of inactive cortisone to the active glucocorticoid, cortisol.^[1] This mechanism is particularly relevant in tissues with high 11 β -HSD1 expression, such as the liver, adipose tissue, and skeletal muscle. By inhibiting this enzyme, **Clofutriben** effectively lowers intracellular cortisol levels, thereby mitigating the detrimental effects of cortisol excess associated with various metabolic and inflammatory diseases.

The signaling pathway illustrates the central role of 11 β -HSD1 in cortisol regulation and the point of intervention for inhibitors like **Clofutriben**.



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References

- 1. Sparrow Pharmaceuticals Presents Data on SPI-62 at the European Congress of Endocrinology — Sparrow Pharmaceuticals [sparrowpharma.com]
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